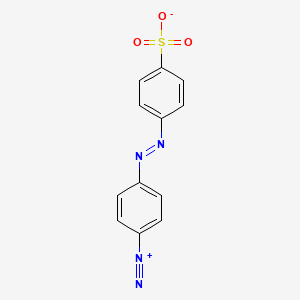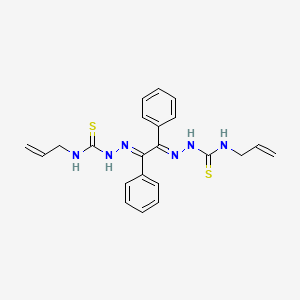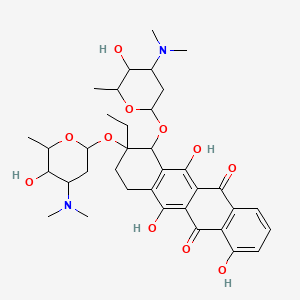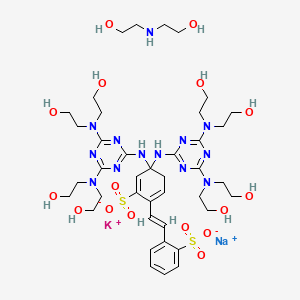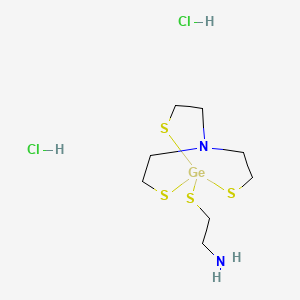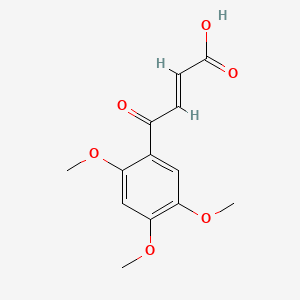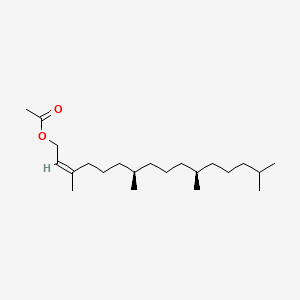
Phytyl acetate, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a naturally occurring ester derived from phytol, a component of chlorophyll. This compound is characterized by its balsam, waxy, and fruity odor .
Vorbereitungsmethoden
Phytyl acetate, (Z)-, can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial settings, the production of phytyl acetate, (Z)-, may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product to meet specific quality standards .
Analyse Chemischer Reaktionen
Phytyl acetate, (Z)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phytyl acetate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert phytyl acetate, (Z)-, to its corresponding alcohol, phytyl alcohol. Sodium borohydride is a typical reducing agent used in this process.
Substitution: Phytyl acetate, (Z)-, can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Phytyl acetate, (Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamins and other bioactive molecules.
Biology: Phytyl acetate, (Z)-, is studied for its role in the biosynthesis of chlorophyll and tocopherols (vitamin E).
Medicine: This compound is investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Phytyl acetate, (Z)-, is used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of phytyl acetate, (Z)-, involves its role as a precursor in the biosynthesis of tocopherols (vitamin E). In this pathway, phytyl acetate is converted to phytyl diphosphate, which then undergoes a series of enzymatic reactions to form tocopherols. These tocopherols act as antioxidants, protecting cells from oxidative damage by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Phytyl acetate, (Z)-, can be compared with other similar compounds such as:
Phytol: The alcohol precursor of phytyl acetate, (Z)-. While phytol is an alcohol, phytyl acetate, (Z)-, is an ester, which gives it different chemical properties and applications.
Tocopherols: These are the end products of the biosynthesis pathway involving phytyl acetate, (Z)-.
Phytyl acetate, (Z)-, stands out due to its specific role in the biosynthesis of tocopherols and its unique combination of chemical properties that make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5016-85-3 |
|---|---|
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1 |
InChI-Schlüssel |
JIGCTXHIECXYRJ-ONSHYLSASA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C\COC(=O)C)/C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




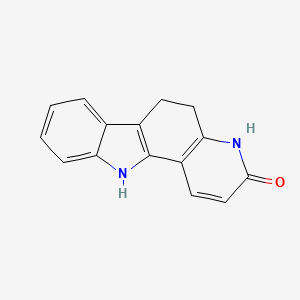
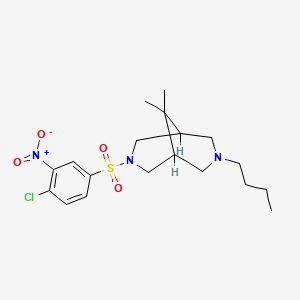

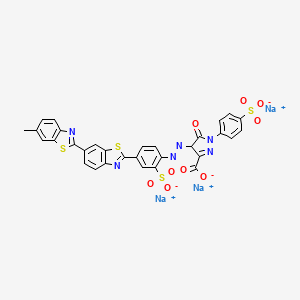
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)

